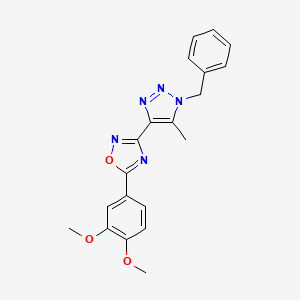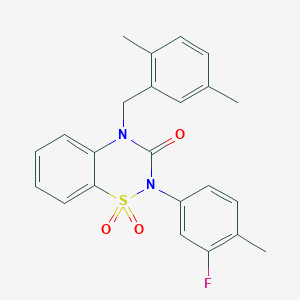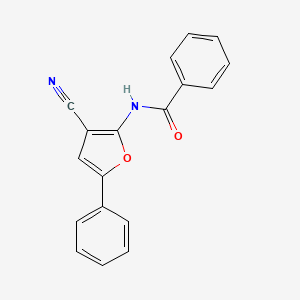![molecular formula C22H23N3O3 B2567541 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2058513-75-8](/img/structure/B2567541.png)
1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[321]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a quinoline derivative with a bicyclic azabicyclo[321]octane system and a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves several key steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, undergoes a series of reactions to introduce the carbonyl group at the 8-position.
Construction of the Azabicyclo[3.2.1]octane Core: This step typically involves a cycloaddition reaction, such as an asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, to form the bicyclic structure.
Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the quinoline derivative with the azabicyclo[3.2.1]octane core and the pyrrolidine-2,5-dione moiety under specific reaction conditions.
Chemical Reactions Analysis
1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrrolidine moieties, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes . Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving quinoline derivatives and azabicyclo[3.2.1]octane systems.
Industrial Applications: The compound may find use in the synthesis of complex organic molecules and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The azabicyclo[3.2.1]octane core may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions .
Comparison with Similar Compounds
Similar compounds to 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione include:
2-Azabicyclo[3.2.1]octane Derivatives: These compounds share the bicyclic core and have similar pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are used in medicinal chemistry for their antimalarial and other therapeutic effects.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-13-5-6-14-3-2-4-18(21(14)23-13)22(28)24-15-7-8-16(24)12-17(11-15)25-19(26)9-10-20(25)27/h2-6,15-17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGCOWNSFBHKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2567465.png)


![N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methoxybenzamide](/img/structure/B2567472.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)

![N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine](/img/structure/B2567475.png)
![Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]](/img/structure/B2567477.png)
![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2567479.png)
![N-(4-bromophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2567480.png)

